In-Depth Technical Guide on the Solubility of Boc-DL-Phg-OH in Common Organic Solvents
In-Depth Technical Guide on the Solubility of Boc-DL-Phg-OH in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-(tert-Butoxycarbonyl)-DL-phenylglycine (Boc-DL-Phg-OH), a key building block in peptide synthesis and pharmaceutical development. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation strategies. This document consolidates available solubility data, presents detailed experimental protocols for solubility determination, and visualizes key workflows.
Core Topic: Solubility Profile of Boc-DL-Phg-OH
Boc-DL-Phg-OH is a synthetic amino acid derivative where the amino group of DL-phenylglycine is protected by a tert-butoxycarbonyl (Boc) group. This protection enhances its stability and modulates its solubility, making it amenable to various synthetic transformations. The molecule's structure, featuring a bulky, nonpolar Boc group, a phenyl ring, and a polar carboxylic acid, results in a varied solubility profile across different organic solvents.
While extensive quantitative solubility data for Boc-DL-Phg-OH is not widely published in peer-reviewed literature, qualitative descriptions from various chemical suppliers and a single quantitative data point provide valuable insights into its behavior in common organic solvents.
Data Presentation: Solubility of Boc-DL-Phg-OH
The following table summarizes the available qualitative and quantitative solubility information for Boc-DL-Phg-OH. It is important to note the general scarcity of precise, publicly available quantitative data. Researchers are encouraged to use the experimental protocols outlined in the subsequent section to determine precise solubility values for their specific applications and solvent systems.
| Organic Solvent | IUPAC Name | Qualitative Solubility | Quantitative Solubility (at room temp.) |
| Dimethylformamide (DMF) | N,N-Dimethylformamide | Soluble | ~125.6 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Dimethyl sulfoxide | Soluble[1] | Data not available |
| Methanol | Methanol | Slightly Soluble[2][3] | Data not available |
| Chloroform | Trichloromethane | Soluble[1] | Data not available |
| Dichloromethane (DCM) | Dichloromethane | Soluble[1] | Data not available |
| Ethyl Acetate | Ethyl acetate | Soluble | Data not available |
| Acetone | Propan-2-one | Soluble | Data not available |
| Tetrahydrofuran (THF) | Oxolane | Soluble | Data not available |
| Water | Water | Insoluble | Data not available |
Note: The quantitative solubility in DMF is derived from a product specification stating "clearly soluble (1 mmole in 2 ml DMF)". The molecular weight of Boc-DL-Phg-OH is 251.28 g/mol .
Experimental Protocols
The following section details a standardized methodology for the experimental determination of the equilibrium solubility of Boc-DL-Phg-OH in organic solvents, based on the widely accepted shake-flask method.
Equilibrium Solubility Determination via Shake-Flask Method
This is a robust and commonly used method to determine the saturation concentration of a solid compound in a liquid solvent.
Objective: To determine the equilibrium (saturation) solubility of Boc-DL-Phg-OH in a selection of organic solvents at a controlled temperature.
Materials:
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Boc-DL-Phg-OH (solid, high purity)
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Selected organic solvents (analytical grade)
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Vials with screw caps (e.g., 10 mL glass vials)
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Thermostatically controlled orbital shaker or magnetic stirrer
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Analytical balance
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Centrifuge
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Syringe filters (chemically compatible with the solvent, e.g., PTFE)
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Micropipettes
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Drying oven or vacuum desiccator
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High-Performance Liquid Chromatography (HPLC) system (for HPLC analysis method)
Procedure:
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Sample Preparation: Add an excess amount of solid Boc-DL-Phg-OH to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.
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Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to the vial.
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Equilibration: Securely cap the vial and place it in the thermostatically controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended for protected amino acids.
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Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Subsequently, centrifuge the vials to ensure complete separation of the solid and liquid phases.
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Sample Withdrawal: Carefully withdraw an aliquot of the clear supernatant using a micropipette. To remove any remaining suspended microparticles, filter the aliquot through a chemically compatible syringe filter into a clean, pre-weighed vial.
Quantification:
The concentration of Boc-DL-Phg-OH in the saturated solution can be determined using one of the following methods:
A. Gravimetric Analysis
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Evaporation: Place the vial containing the filtered supernatant in a drying oven or vacuum desiccator at a temperature sufficient to evaporate the solvent without decomposing the solute.
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Weighing: Once the solvent has completely evaporated, re-weigh the vial containing the dried solid residue.
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Calculation: The solubility is calculated using the following formula:
Solubility (mg/mL) = (Weight of vial with residue - Weight of empty vial) / Volume of supernatant withdrawn
B. High-Performance Liquid Chromatography (HPLC) Analysis
This method is preferred for its higher accuracy and sensitivity, especially for moderately soluble compounds.
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Standard Preparation: Prepare a series of standard solutions of Boc-DL-Phg-OH with known concentrations in the same organic solvent.
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Calibration Curve: Inject the standard solutions into the HPLC system and record the corresponding peak areas. Plot a calibration curve of peak area versus concentration.
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Sample Analysis: Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve. Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
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Calculation: The original solubility is calculated by accounting for the dilution factor.
Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of the presented solubility information.
Caption: Experimental workflow for determining the solubility of Boc-DL-Phg-OH.
Caption: Solubility relationships of Boc-DL-Phg-OH in common solvents.
